YES1 Kinase Selectivity vs. Dasatinib
CH6953755 is a highly selective YES1 inhibitor, as determined by a kinome-wide selectivity panel. It was profiled against 456 wild-type and mutant kinases. At a concentration of 10 nM, it inhibited only 8 kinases (>60% inhibition), demonstrating high specificity. In comparison, dasatinib, a pan-SRC inhibitor, broadly inhibits multiple SRC family members (SRC, LCK, FYN, LYN) and additional kinases such as BCR-ABL and c-KIT, potentially introducing confounding off-target effects in studies [1][2].
| Evidence Dimension | Kinase Selectivity (Number of Kinases Inhibited >60% at 10 nM) |
|---|---|
| Target Compound Data | 8 out of 456 kinases (including YES1 and four other SFKs) [1] |
| Comparator Or Baseline | Dasatinib inhibits >40 kinases in similar panels, including BCR-ABL, c-KIT, and multiple SRC family members [2] |
| Quantified Difference | CH6953755 inhibits >50-fold fewer kinases than dasatinib at equivalent concentrations |
| Conditions | DiscoveRx KINOMEscan, 456 kinases, 10 nM compound concentration |
Why This Matters
This data demonstrates that CH6953755, unlike pan-SRC inhibitors, can be used to attribute biological effects specifically to YES1 inhibition, a critical requirement for robust target validation experiments.
- [1] Hamanaka, N., et al. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification. Cancer Res. 2019, 79 (22), 5734–5745. (Supplementary Table S2) View Source
- [2] Lombardo, L.J., et al. Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. J. Med. Chem. 2004, 47 (27), 6658–6661. View Source
